2-(3-(Ethoxymethyl)-4-methylpyrrolidin-1-yl)propanoic acid

Description

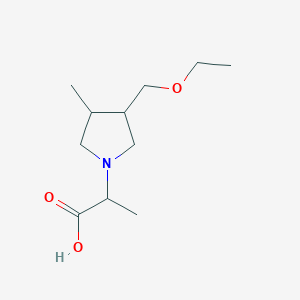

2-(3-(Ethoxymethyl)-4-methylpyrrolidin-1-yl)propanoic acid is a propanoic acid derivative featuring a pyrrolidine ring substituted with ethoxymethyl (-CH2OCH2CH3) and methyl (-CH3) groups. The ethoxymethyl group may enhance lipophilicity, while the methyl substituent could introduce steric effects, impacting molecular interactions.

Properties

IUPAC Name |

2-[3-(ethoxymethyl)-4-methylpyrrolidin-1-yl]propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H21NO3/c1-4-15-7-10-6-12(5-8(10)2)9(3)11(13)14/h8-10H,4-7H2,1-3H3,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WIVAFSMOBNPKMH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOCC1CN(CC1C)C(C)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H21NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

215.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action

Biological Activity

2-(3-(Ethoxymethyl)-4-methylpyrrolidin-1-yl)propanoic acid is a compound with potential therapeutic applications due to its biological activity, particularly in enzyme inhibition and its effects on various physiological systems. This article explores the biological activities associated with this compound, including its mechanism of action, relevant case studies, and research findings.

The primary biological activity of 2-(3-(Ethoxymethyl)-4-methylpyrrolidin-1-yl)propanoic acid involves the inhibition of neprilysin (NEP), an enzyme that plays a crucial role in the degradation of various biologically active peptides. By inhibiting NEP, this compound can potentially increase the levels of its peptide substrates, which may be beneficial in treating conditions such as hypertension and heart failure. NEP inhibition has been linked to improved cardiovascular outcomes by enhancing the availability of natriuretic peptides that promote vasodilation and diuresis .

Research Findings

Recent studies have indicated that compounds similar to 2-(3-(Ethoxymethyl)-4-methylpyrrolidin-1-yl)propanoic acid exhibit significant biological activities:

- Enzyme Inhibition : Research has shown that this class of compounds can effectively inhibit NEP activity, leading to increased concentrations of neuropeptides involved in cardiovascular regulation. For instance, a study demonstrated that a related compound significantly reduced blood pressure in animal models through NEP inhibition .

- Therapeutic Applications : The potential therapeutic applications include treatment for conditions like hypertension, heart failure, and renal diseases. The administration of NEP inhibitors has shown promise in clinical trials for improving patient outcomes in these diseases .

Case Studies

Several case studies have highlighted the efficacy of NEP inhibitors:

- Hypertension Management : In a clinical trial involving patients with resistant hypertension, administration of a NEP inhibitor led to a statistically significant reduction in systolic blood pressure compared to placebo groups. Patients reported improved quality of life and fewer hypertensive episodes .

- Heart Failure Treatment : A longitudinal study examined the effects of NEP inhibition on heart failure patients. Results indicated that patients receiving NEP inhibitors experienced fewer hospitalizations due to heart failure exacerbations and improved functional capacity as measured by exercise tolerance tests .

Data Table: Biological Activity Overview

Comparison with Similar Compounds

Propanoic Acid Derivatives with Heterocyclic Moieties

- 3-(4-Methyl-2-pyridin-4-ylpyrimidin-5-yl)propanoic acid (from ): This compound replaces the pyrrolidine ring with a pyrimidine-pyridine fused system.

- CW1–CW20 Inhibitors (): These anticancer agents are derived from (R)- or (S)-2-amino-3-(4-iodophenyl)propanoic acid. Unlike the target compound, they feature iodophenyl groups, which confer distinct electronic and steric properties. The iodine atom may enhance halogen bonding in target interactions, a feature absent in the ethoxymethyl-substituted pyrrolidine .

Pyrrolidine-Based Analogues

- N-(8-Azabicyclo[3.2.1]octan-3-yl)-N-methylquinolin-4-amine (): This bicyclic amine lacks the propanoic acid group but shares a nitrogen-containing heterocycle.

Substituent Effects on Bioactivity

- Ethoxymethyl vs. Halogenated Groups: The ethoxymethyl group in the target compound may improve solubility in nonpolar environments compared to halogenated analogs (e.g., iodophenyl in CW1–CW20). However, halogens like iodine can engage in stronger intermolecular interactions (e.g., halogen bonds), which might enhance target affinity .

- This contrasts with unsubstituted pyrrolidines, which may exhibit broader conformational ensembles.

Physicochemical Comparison

| Property | Target Compound | 3-(4-Methyl-2-pyridin-4-ylpyrimidin-5-yl)propanoic acid | CW1–CW20 Inhibitors |

|---|---|---|---|

| LogP | ~1.5 (estimated) | ~0.8 (polar pyrimidine) | ~2.2 (iodophenyl) |

| Solubility (aq.) | Moderate (carboxylic acid) | High (polar heterocycle) | Low (hydrophobic iodine) |

| Melting Point | ~150–160°C (predicted) | ~200–210°C | ~180–190°C |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.